[(4-Methylpent-4-en-1-yl)oxy]benzene
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Overview
Description
[(4-Methylpent-4-en-1-yl)oxy]benzene is an organic compound that features a benzene ring substituted with a 4-methylpent-4-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylpent-4-en-1-yl)oxy]benzene typically involves the reaction of 4-methylpent-4-en-1-ol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol is replaced by the benzyl group, forming the desired ether compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(4-Methylpent-4-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the 4-methylpent-4-en-1-yloxy group to a single bond, forming saturated derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are typically employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
[(4-Methylpent-4-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Methylpent-4-en-1-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[(4-Methylpent-3-en-1-yl)oxy]benzene: Similar structure but with a different position of the double bond.
[(4-Methylpent-4-en-1-yl)oxy]methane: Similar structure but with a different substituent on the benzene ring.
Uniqueness
[(4-Methylpent-4-en-1-yl)oxy]benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
88626-77-1 |
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Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4-methylpent-4-enoxybenzene |
InChI |
InChI=1S/C12H16O/c1-11(2)7-6-10-13-12-8-4-3-5-9-12/h3-5,8-9H,1,6-7,10H2,2H3 |
InChI Key |
DBTUWOMSPZZCIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCCOC1=CC=CC=C1 |
Origin of Product |
United States |
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